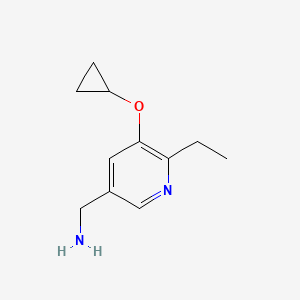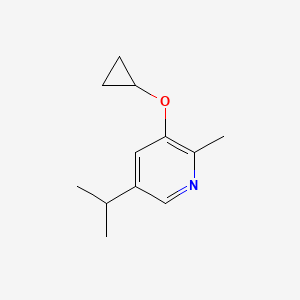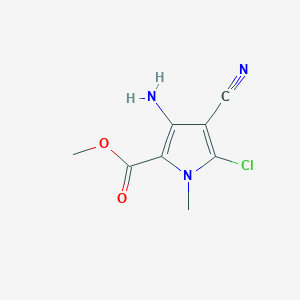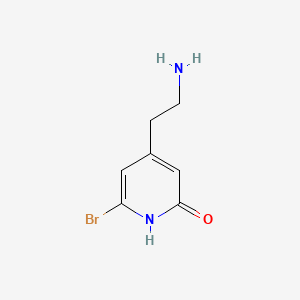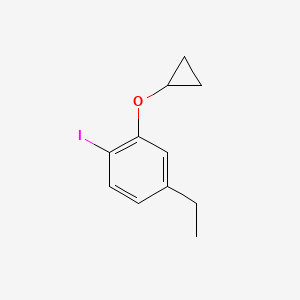
2-(Aminomethyl)-6-(methylamino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-6-(methylamino)phenol is an organic compound with the molecular formula C8H12N2O It is a derivative of phenol, featuring both aminomethyl and methylamino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-(methylamino)phenol can be achieved through several methods. One common approach involves the reaction of 2,6-dihydroxybenzaldehyde with methylamine and formaldehyde under controlled conditions. The reaction typically proceeds through a Mannich reaction, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-6-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: The major product is typically a quinone derivative.
Reduction: The major product is a hydroquinone derivative.
Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-6-(methylamino)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound has been studied for its potential as a quorum sensing inhibitor, particularly in controlling biofilm formation and virulence in bacteria like Staphylococcus aureus and Pseudomonas aeruginosa
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-6-(methylamino)phenol involves its interaction with molecular targets such as quorum sensing regulators in bacteria. By inhibiting these regulators, the compound can reduce the expression of virulence factors and biofilm formation, thereby mitigating bacterial infections .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylamino)phenol: A related compound with similar functional groups but lacking the aminomethyl group.
4-(Aminomethyl)phenol: Another similar compound with the aminomethyl group positioned differently on the phenol ring.
Uniqueness
2-(Aminomethyl)-6-(methylamino)phenol is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Its dual functional groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
2-(aminomethyl)-6-(methylamino)phenol |
InChI |
InChI=1S/C8H12N2O/c1-10-7-4-2-3-6(5-9)8(7)11/h2-4,10-11H,5,9H2,1H3 |
InChI-Schlüssel |
OEZAUJASEHGTLU-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=CC(=C1O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


